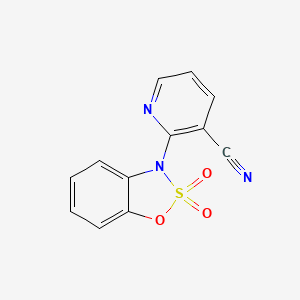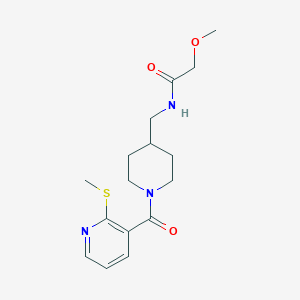
2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted acetamide derivatives with a piperidine moiety is described in the first paper. The process involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to produce the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with various electrophiles, specifically N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF), leads to the formation of a new series of N-substituted acetamide derivatives. The compounds were confirmed using IR, EIMS, and (1)H-NMR spectral data .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of related acetamide compounds. It describes the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, which has a linearly extended conformation with an interplanar angle between the two amide groups of 157.3 degrees. The replacement of the methoxyamino hydrogen atom with a methyl group results in a slightly more bent chain, as seen in 2-acetamido-N-benzyl-2-[methoxy(methyl)amino]acetamide, with an interplanar angle of 126.4 degrees. This modification also leads to positional/thermal disorder in the methoxy(methyl)amino group. Both structures exhibit classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, contributing to the formation of planar hydrophilic and hydrophobic areas within the crystal structures .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide, the synthesis paper implies that the compounds synthesized may undergo reactions typical for acetamides, such as nucleophilic substitution at the acyl carbon or reactions at the nitrogen atom due to the presence of electrophiles.
Physical and Chemical Properties Analysis
The papers do not provide specific physical and chemical properties of 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide. However, the structural analysis in paper suggests that similar compounds exhibit specific conformational characteristics and hydrogen bonding patterns that could influence their physical properties, such as solubility and melting points, as well as their chemical reactivity.
Biological Activity
The first paper reports that the synthesized N-substituted acetamide derivatives were evaluated for their biological activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The compounds showed promising activity against the first two enzymes, while some remained inactive against lipoxygenase enzymes . This suggests potential applications in the treatment of conditions related to these enzymes, such as Alzheimer's disease or inflammatory diseases.
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibitory Activities
Compounds synthesized through methods involving components like piperidin-4-yl and acetamide groups have been evaluated for their enzyme inhibitory activities. For instance, compounds synthesized through microwave-assisted protocols have been assessed for their inhibition potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) (Virk et al., 2018). Such research highlights the potential therapeutic applications of these compounds in treating conditions associated with enzyme dysregulation.
Agricultural and Pest Control Applications
The synthesis and testing of pyridine derivatives against agricultural pests demonstrate another application. Pyridine derivatives, similar in some aspects of structure to the compound , have shown significant insecticidal activities. For example, certain synthesized pyridine compounds exhibited potent aphidicidal activities, suggesting their use in pest management strategies (Bakhite et al., 2014).
Propriétés
IUPAC Name |
2-methoxy-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-22-11-14(20)18-10-12-5-8-19(9-6-12)16(21)13-4-3-7-17-15(13)23-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAIGEYRTFEINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)

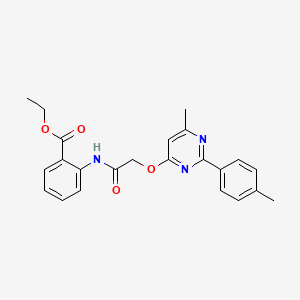
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)
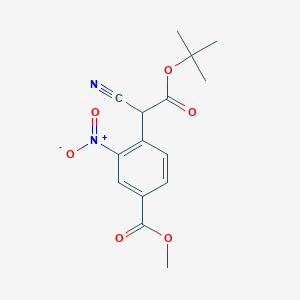

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)

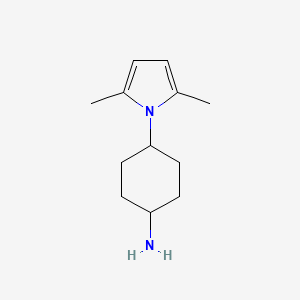
![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)
![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)
![7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
